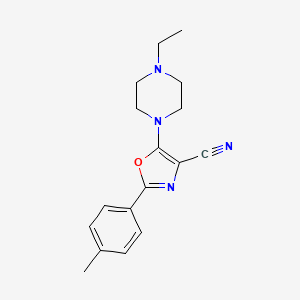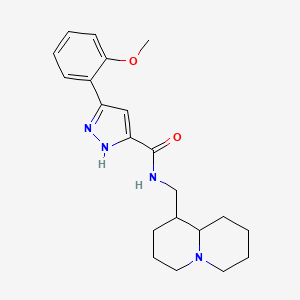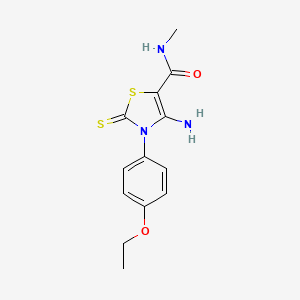![molecular formula C21H20N4O B11137090 N-[2-(1H-indol-3-yl)ethyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B11137090.png)
N-[2-(1H-indol-3-yl)ethyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that features a complex structure combining an indole moiety, a pyrazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide typically involves multiple steps:
Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring can be formed through the reaction of a hydrazine derivative with a 1,3-diketone.
Coupling Reaction: The final step involves coupling the indole derivative with the pyrazole ring through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a pyrazoline derivative.
Substitution: The compound can participate in electrophilic substitution reactions, especially at the indole ring, where halogenation or nitration can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism by which N-[2-(1H-indol-3-yl)ethyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide exerts its effects is likely multifaceted:
Molecular Targets: The compound may interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It could influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of an indole moiety and a pyrazole ring, which may confer distinct biological activities and chemical properties compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds
Properties
Molecular Formula |
C21H20N4O |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-methyl-5-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C21H20N4O/c1-25-20(13-19(24-25)15-7-3-2-4-8-15)21(26)22-12-11-16-14-23-18-10-6-5-9-17(16)18/h2-10,13-14,23H,11-12H2,1H3,(H,22,26) |
InChI Key |
PWRQNEPDOYUGNQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-[2-(pyridin-4-yl)ethyl]propanamide](/img/structure/B11137020.png)
![(2E)-6-(4-methoxybenzyl)-2-(2-propoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11137022.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11137037.png)
![N-{2-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)amino]-2-oxoethyl}pyrazine-2-carboxamide](/img/structure/B11137046.png)

![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11137051.png)
![2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]-N-{2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]ethyl}acetamide](/img/structure/B11137058.png)
![2-(4-fluorophenoxy)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11137065.png)
![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide](/img/structure/B11137069.png)

![2-[2-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone](/img/structure/B11137078.png)
![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile](/img/structure/B11137086.png)
![(5Z)-3-(2-methoxyethyl)-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11137089.png)
